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Compound of Interest
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Cat. No.: B595586 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40

(GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] Developed by Takeda

Pharmaceutical Company, it reached Phase III clinical trials for the treatment of type 2 diabetes

mellitus.[3] Fasiglifam demonstrated significant efficacy in improving glycemic control with a low

risk of hypoglycemia by enhancing glucose-dependent insulin secretion.[4][5] However, its

development was terminated due to concerns about liver safety.[6][7] This technical guide

provides a comprehensive overview of the discovery, synthesis, mechanism of action, clinical

trial results, and the eventual discontinuation of Fasiglifam, with a focus on the scientific data

and experimental methodologies.

Discovery and Synthesis
The discovery of Fasiglifam originated from a GPR40 agonist discovery program at Takeda.[3]

[8] The development process involved optimizing a lead compound, a phenylpropanoic acid

derivative, to improve its in vitro agonist activity and pharmacokinetic profile.[8][9] Cyclization of

the phenylpropanoic acid moiety led to the discovery of a dihydrobenzofuran derivative with

enhanced properties, which ultimately resulted in the identification of Fasiglifam ([(3S)-6-({2′,6′-

dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-

yl]acetic acid hemihydrate).[8][10]
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While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme

has been described in scientific literature.[8][11] The synthesis involves the coupling of key

intermediates to construct the biphenyl ether core, followed by the introduction of the

dihydrobenzofuran acetic acid moiety.[8] Radiolabeled versions of Fasiglifam, such as ¹⁴C-TAK-

875 and ³H-TAK-875, were synthesized for use in metabolic and binding studies.[11][12]

Mechanism of Action
Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the

receptor that is distinct from the binding site of endogenous free fatty acids (FFAs).[1][10][13]

This allosteric binding potentiates the effect of FFAs on the receptor, leading to a robust,

glucose-dependent insulin secretion from pancreatic β-cells.[1][10]

The signaling pathway initiated by Fasiglifam binding to GPR40 involves the activation of the

Gαq protein subunit.[8][14] This, in turn, stimulates phospholipase C (PLC), leading to the

production of inositol triphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the

release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[15] The

combined effect of increased intracellular Ca²⁺ and PKC activation enhances the exocytosis of

insulin-containing granules, but only in the presence of elevated glucose levels.[15][16] This

glucose dependency is a key feature that minimizes the risk of hypoglycemia.[4][16]
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Fasiglifam demonstrated promising efficacy in Phase II and Phase III clinical trials.[5][17] It

significantly reduced glycated hemoglobin (HbA1c) and fasting plasma glucose levels in

patients with type 2 diabetes.[5][17]

Phase III Clinical

Trial (24 weeks)[5]
[17]

Placebo Fasiglifam 25 mg Fasiglifam 50 mg

Change in HbA1c

from baseline
+0.16% -0.57% -0.83%

Patients achieving

HbA1c <6.9%
13.8% 30.2% 54.8%

A 52-week open-label Phase III study in Japanese patients also showed sustained reductions

in HbA1c levels with both monotherapy and combination therapy.[18] A key advantage

observed in these trials was the low incidence of hypoglycemia, which is a common side effect

of other insulin secretagogues like sulfonylureas.[18]

Hepatotoxicity and Discontinuation
Despite its efficacy, the development of Fasiglifam was terminated in 2013 due to concerns

about drug-induced liver injury (DILI).[6][19] An increase in the incidence of elevated liver

enzymes (ALT and AST) was observed in patients treated with Fasiglifam compared to placebo

in Phase III trials.[7][20]

Liver Enzyme Elevation (≥3x

ULN) in Phase III

Cardiovascular Outcomes

Trial[20]

Placebo Fasiglifam

Incidence 0.5% 2.1%

The proposed mechanism for Fasiglifam-induced hepatotoxicity involves the formation of a

reactive acyl glucuronide (TAK-875-AG) metabolite in hepatocytes.[12] This metabolite can

covalently bind to cellular proteins, leading to cellular stress and injury.[12] Additionally, TAK-

875 and its glucuronide metabolite were found to inhibit bile salt export pump (BSEP) and
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multidrug resistance-associated proteins (MRP2, MRP3), which could lead to the accumulation

of bile acids and further contribute to liver damage.[12] Studies in HepG2 cells, a human

hepatoma cell line, showed that Fasiglifam induced cytotoxicity and reactive oxygen species

(ROS) generation in a GPR40-dependent manner.[21]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://academic.oup.com/toxsci/article/163/2/374/3001030
https://pmc.ncbi.nlm.nih.gov/articles/PMC6254646/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fasiglifam (TAK-875)

Hepatocytes

 Metabolized in

Inhibition of BSEP, MRP2, MRP3

 Causes ROS Generation

 Induces (GPR40-dependent)

Reactive Acyl Glucuronide
(TAK-875-AG)

 Forms

Covalent Protein Binding

 Leads to  Causes

Cellular Stress & Injury

 Induces

Bile Acid Accumulation

 Results in

Mitochondrial Dysfunction

 Contributes to

 Induces

 Induces

Drug-Induced Liver Injury (DILI)

 Leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insulin Secretion Assay Covalent Binding Assay

Culture Islets/Cells

Pre-incubate (Low Glucose)

Incubate with Fasiglifam
(Low/High Glucose)

Collect Supernatant

Measure Insulin (ELISA)

Incubate Hepatocytes
with ¹⁴C-Fasiglifam

Cell Lysis & Protein Precipitation

Quantify Protein Measure Radioactivity

Calculate Covalent Binding

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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